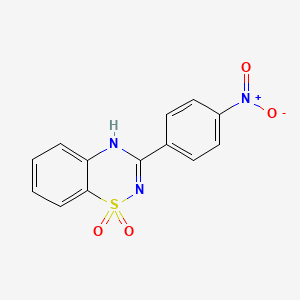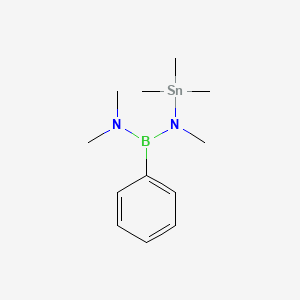
N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is a chemical compound known for its unique structure and properties It contains a boranediamine core with trimethyl and phenyl groups attached, as well as a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine typically involves the reaction of trimethylamine with phenylboronic acid and trimethylstannyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can interact with various enzymes and proteins, affecting their activity and function. The boranediamine core may also play a role in its biological activity, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’-Trimethyl-1-phenylboranediamine: Lacks the trimethylstannyl group, resulting in different chemical properties and reactivity.
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylsilyl)boranediamine: Contains a trimethylsilyl group instead of a trimethylstannyl group, leading to variations in its applications and reactivity.
Uniqueness
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis, catalysis, and research.
Propiedades
Número CAS |
60661-62-3 |
|---|---|
Fórmula molecular |
C12H23BN2Sn |
Peso molecular |
324.85 g/mol |
Nombre IUPAC |
N-methyl-N-[[methyl(trimethylstannyl)amino]-phenylboranyl]methanamine |
InChI |
InChI=1S/C9H14BN2.3CH3.Sn/c1-11-10(12(2)3)9-7-5-4-6-8-9;;;;/h4-8H,1-3H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
FAJJLLTUGJIEHV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(N(C)C)N(C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
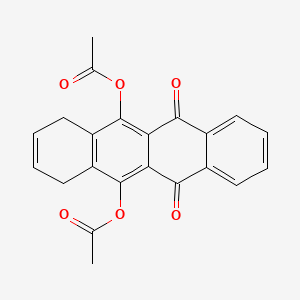

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
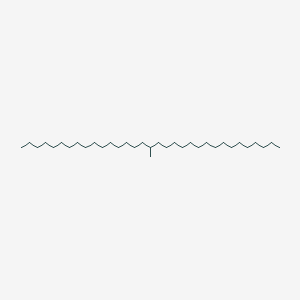
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
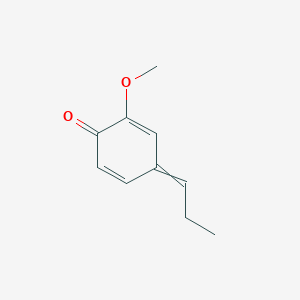
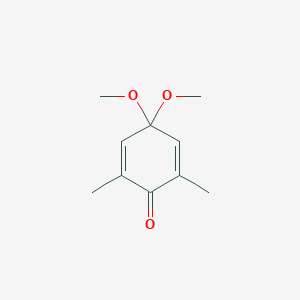
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
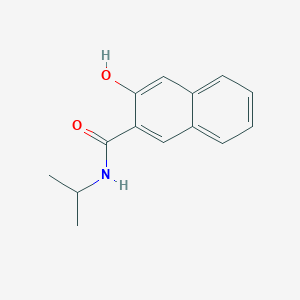
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
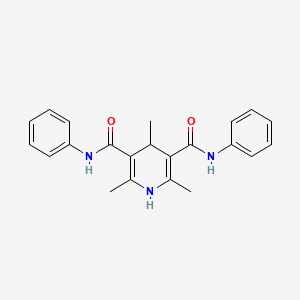
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
